Nonivamide

Description

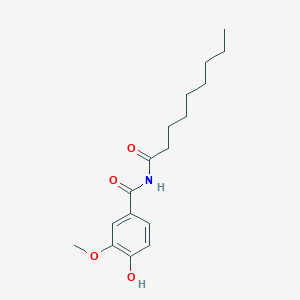

This compound is found in herbs and spices. It is an alkaloid from the Capsicum species. The structures of [DB06774] and this compound differ only slightly with respect to the fatty acid moiety of the side chain (8-methyl nonenoic acid versus nonanoic acid). this compound is a flavoring ingredient. This compound is an organic compound and a capsaicinoid. It is an amide of pelargonic acid and vanillylamine. It is naturally found in chili peppers but manufactured to produce a synthetic form for various pharmacologic preparations. This drug has been studied in combination with Nicarboxil in the treatment of lower back pain. this compound has also been studied for its anti-inflammatory properties, as well as in fat loss therapies and has demonstrated promising results,,,.

This compound has been reported in Capsicum annuum with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

structure

has effect on sensory neurons

induces formation of ion channels in planar lipid bilayers; structure in first source

Properties

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2/h10-12,19H,3-9,13H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOVYLWUIBMPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034769 | |

| Record name | N-Vanillylnonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder with a stinging odor; [Sigma-Aldrich MSDS], Solid, White powder or crystals; odourless | |

| Record name | Nonivamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonivamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonanoyl 4-hydroxy-3-methoxybenzylamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1588/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water (slightly), slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Nonivamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nonivamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonanoyl 4-hydroxy-3-methoxybenzylamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1588/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2444-46-4 | |

| Record name | Nonivamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonivamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonivamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NONIVAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Vanillylnonanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Vanillylnonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonivamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONIVAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S846B891OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nonivamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124.00 to 128.00 °C. @ 760.00 mm Hg | |

| Record name | Nonivamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nonivamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nonivamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonivamide, also known as pelargonic acid vanillylamide (PAVA), is a synthetic capsaicinoid, an analog of capsaicin, the pungent compound found in chili peppers.[1][2][3] Its consistent chemical properties and ability to mimic the physiological effects of capsaicin have made it a valuable compound in pharmaceuticals, particularly for topical pain relief, and as a research tool for studying nociception.[1][3][4] This guide provides a detailed examination of the molecular mechanisms underlying this compound's biological effects, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: TRPV1 Receptor Agonism

The primary mechanism of action for this compound is its function as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[5][6] TRPV1 is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system (specifically Aδ and C fibers) that act as polymodal integrators for noxious stimuli, including high temperatures (>42°C), acidic conditions, and various chemical compounds.[7][8][9]

Binding and Channel Activation

This compound's molecular structure, featuring a vanillyl group, an amide linkage, and a hydrophobic aliphatic chain, allows it to bind with high specificity to the vanilloid binding pocket of the TRPV1 receptor.[1][6][10] This binding pocket is located in the transmembrane domain, formed by helices S3, S4, and the S4-S5 linker from one subunit and helices S5 and S6 from an adjacent subunit of the homotetrameric channel.[11]

Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel pore.[5][6] This allows for a rapid influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.[5]

Neural Signaling and Nociception

The influx of positive ions depolarizes the sensory neuron's membrane.[1] This depolarization, if it reaches the threshold, triggers the generation of action potentials that are transmitted along the afferent nerve fibers to the dorsal horn of the spinal cord and subsequently to the brain.[6] The brain interprets these signals as a sensation of intense heat and burning pain.[1][5]

Desensitization and Analgesia

Paradoxically, the initial pain-inducing effect of this compound is followed by a period of analgesia. This is achieved through a process of receptor desensitization. Prolonged or repeated application of this compound leads to:

-

Receptor Desensitization: Sustained Ca²⁺ influx activates intracellular enzymes, such as calcineurin, which dephosphorylate the TRPV1 channel, rendering it less sensitive to subsequent stimuli.[1]

-

Neuropeptide Depletion: The continuous stimulation of sensory nerve endings causes the depletion of stored neuropeptides, including Substance P and Calcitonin Gene-Related Peptide (CGRP), which are key mediators of pain and neurogenic inflammation.[1][5][12]

-

Receptor Downregulation: Over time, there can be a reduction in the number of TRPV1 receptors expressed on the neuronal membrane.[5]

This combined effect reduces the ability of sensory neurons to transmit pain signals, resulting in a localized analgesic effect, which is the basis for its therapeutic use in topical pain relief.[3][5]

TRPV1-Independent Mechanisms

While the majority of this compound's effects are mediated through TRPV1, some studies suggest the existence of alternative pathways. Research using the human neuroblastoma SH-SY5Y cell line has shown that this compound can stimulate the Ca²⁺-dependent release of dopamine and serotonin.[13] This effect was not blocked by TRPV1 inhibitors, indicating a TRPV1-independent signaling pathway in this specific cell model.[13][14] This suggests that this compound may have additional molecular targets or mechanisms, particularly in the central nervous system, that warrant further investigation.[13]

Quantitative Data

The potency and effects of this compound have been quantified in various studies, often in comparison to capsaicin.

| Parameter | Value / Observation | Cell Line / Model | Reference |

| Pungency (Scoville Heat Units) | 9,100,000 SHU | Organoleptic test | [15] |

| Relative Potency vs. Capsaicin | Potency is about half that of capsaicin | Rat afferent neuron stimulation (reflex depressor response, eye wiping test) | [12][16] |

| Dopamine Release | 646 ± 48% of non-treated cells (at 1 µM) | SH-SY5Y cells | [13] |

| Serotonin Release | 272 ± 115% of non-treated cells (at 1 µM) | SH-SY5Y cells | [13] |

| Cytotoxicity (LC₅₀) | 1 µM | TRPV1-overexpressing lung cells (TRPV1-OE) | [17] |

| Cytotoxicity (LC₅₀) | 55 µM | Human bronchial epithelial cells (BEAS-2B) | [17] |

Key Experimental Protocols

The study of this compound's mechanism of action relies on established biophysical and cell-based assays.

Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the TRPV1 channel upon activation by this compound, providing detailed information on channel kinetics and modulation.

Objective: To record whole-cell currents from TRPV1-expressing cells in response to this compound application.

Methodology:

-

Cell Preparation: HEK293 cells stably or transiently expressing human TRPV1 are cultured on glass coverslips.

-

Solutions:

-

External (Bath) Solution (in mM): 154 NaCl, 6 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 10 HEPES, 10 D-glucose; pH adjusted to 7.4.[18]

-

Internal (Pipette) Solution (in mM): Composition varies, but a typical solution contains 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg; pH adjusted to 7.2.

-

-

Recording:

-

Drug Application: this compound (e.g., 1-10 µM dissolved in DMSO and diluted in external solution) is applied to the cell via a perfusion system.

-

Data Acquisition: Inward currents, representing the flow of cations into the cell, are recorded and analyzed.[19]

Calcium Imaging

This method visualizes the increase in intracellular calcium concentration following TRPV1 channel opening, serving as a functional readout of receptor activation in a population of cells.

Objective: To measure changes in intracellular free Ca²⁺ in response to this compound stimulation.

Methodology:

-

Cell Preparation: Dorsal Root Ganglion (DRG) neurons or TRPV1-expressing cell lines are cultured on glass-bottom dishes.

-

Dye Loading: Cells are incubated with a ratiometric calcium indicator dye, such as 3 µM Fura-2AM, in a buffer (e.g., HEPES-Tyrode buffer) for 30-60 minutes at room temperature.[9]

-

Washing: Excess dye is washed off, and cells are incubated for another 20-30 minutes to allow for complete de-esterification of the dye.[9]

-

Imaging:

-

The dish is mounted on an inverted fluorescence microscope equipped with a light source, excitation/emission filters, and a digital camera.

-

Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at ~510 nm.

-

-

Stimulation and Recording: A baseline fluorescence ratio (F340/F380) is recorded. The perfusion buffer is then switched to one containing this compound, and the change in the fluorescence ratio is recorded over time. An increase in the ratio corresponds to an increase in intracellular Ca²⁺.[20]

-

Calibration: At the end of the experiment, ionomycin can be added to determine the maximum fluorescence response, followed by a Ca²⁺-free solution with EGTA for the minimum response, allowing for conversion of ratios to Ca²⁺ concentrations.

References

- 1. sxrebecca.com [sxrebecca.com]

- 2. This compound | C17H27NO3 | CID 2998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Page loading... [wap.guidechem.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. sxrebecca.com [sxrebecca.com]

- 7. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Scoville scale - Wikipedia [en.wikipedia.org]

- 16. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

nonivamide chemical properties and purity

An In-depth Technical Guide to the Chemical Properties and Purity of Nonivamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and purity of active compounds is paramount. This guide provides a detailed overview of this compound, a synthetic capsaicinoid, with a focus on its physicochemical characteristics, purity standards, and the analytical methods used for its evaluation.

Core Chemical Properties of this compound

This compound, also known as pelargonic acid vanillylamide (PAVA), is an organic compound and a capsaicinoid.[1][2] It is the amide of pelargonic acid (n-nonanoic acid) and vanillylamine.[1][2] While present in chili peppers, it is commonly manufactured synthetically and is noted for being more heat-stable than capsaicin.[1][2]

Below is a summary of the key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C17H27NO3 | [1][2][3][4] |

| Molecular Weight | 293.407 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder | [2][3][5] |

| Melting Point | 54 °C | [1][2][4] |

| Boiling Point | Not specified | |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, and ethers.[1][2][4] | |

| pKa | Not specified | |

| CAS Number | 2444-46-4 | [1] |

Purity and Impurities

The purity of this compound is a critical factor, especially in pharmaceutical applications where high standards are required.[3] Commercial grades of this compound typically have a purity of 98.0% or greater as determined by HPLC.[6] High-purity this compound, often exceeding 99%, is available from specialized suppliers.[1][3][4]

Common impurities and their typical limits in pharmaceutical-grade this compound are detailed below:

| Impurity | Typical Limit (% w/w) |

| Total Related Impurities | ≤ 2.0 |

| Vanillylamine | ≤ 0.5 |

| Nonanoic Acid | ≤ 0.5 |

| Vanillin | ≤ 0.2 |

| Capsaicin | ≤ 0.2 |

| Dihydrocapsaicin | ≤ 0.1 |

| Residual Solvents (e.g., Ethanol) | < 5000 ppm |

| Residual Solvents (e.g., Toluene) | < 890 ppm |

| Moisture Content | < 0.5% |

| Heavy Metals | ≤ 20 ppm |

Source:[6]

Experimental Protocols

The analysis of this compound's purity and the quantification of its impurities are primarily conducted using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for determining the assay and purity of this compound.[3]

Methodology:

-

Sample Preparation: A known concentration of the this compound sample is prepared by dissolving it in a suitable solvent, such as acetonitrile.

-

Chromatographic System:

-

Column: A reversed-phase HPLC column (e.g., C18) is typically used.[7]

-

Mobile Phase: A common mobile phase is a gradient mixture of methanol and water containing 0.1% (v/v) formic acid.[7][8]

-

Flow Rate: A standardized flow rate is maintained to ensure reproducible results.

-

Detection: UV absorbance is monitored at a wavelength between 280-285 nm, where capsaicinoids exhibit strong absorbance.[9] A diode array detector (DAD) can also be used for spectral confirmation.[9]

-

-

Analysis: The sample is injected into the HPLC system. The retention time and peak area of this compound are compared against a reference standard to determine its purity. Impurities are identified and quantified based on their retention times and peak areas relative to the main this compound peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) for Trace Analysis

For highly sensitive and selective analysis, particularly in biological matrices like blood and tissue, LC-MS-MS is employed.

Methodology:

-

Sample Preparation:

-

For biological samples, a liquid-liquid extraction is performed. For instance, blood or homogenized tissue is fortified with an internal standard (e.g., octanoyl vanillamide), diluted with a buffer, and extracted with a solvent like n-butyl chloride.[10]

-

The organic layer is separated, evaporated, and the residue is reconstituted in a suitable solvent for injection.

-

-

LC-MS-MS System:

-

Chromatography: Similar to HPLC, a reversed-phase column with a gradient mobile phase is used for separation.[11]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Spectrometry: The analysis is performed by monitoring specific precursor-to-product ion transitions for this compound (e.g., m/z 294 → 137) and other capsaicinoids.[11]

-

-

Quantification: Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against known concentrations.[11]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel found on the surface of sensory neurons.[12]

Activation Cascade:

-

Binding: this compound binds to the TRPV1 receptor.[12]

-

Channel Opening: This binding induces a conformational change in the receptor, opening the ion channel.[12]

-

Cation Influx: The open channel allows an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron.[12]

-

Depolarization: The influx of positive ions leads to depolarization of the neuron.[12]

-

Action Potential: This depolarization generates an action potential that is transmitted to the central nervous system.[12]

-

Sensation: The brain interprets these signals as a sensation of heat or burning.[12]

Prolonged activation of TRPV1 by this compound can lead to desensitization of the sensory neurons, which is the basis for its analgesic effects.[12]

Visualizations

Signaling Pathway of this compound

Caption: this compound's activation of the TRPV1 signaling pathway.

Experimental Workflow for HPLC Purity Analysis

Caption: Workflow for this compound purity analysis using HPLC.

Synthesis of this compound

Caption: A simplified representation of a common synthetic route for this compound.

References

- 1. Capsaicin & this compound | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. corquimia.com [corquimia.com]

- 5. This compound | C17H27NO3 | CID 2998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of capsaicin, dihydrocapsaicin, and this compound in self-defense weapons by liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sxrebecca.com [sxrebecca.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Determination of Capsaicin, this compound, and Dihydrocapsaicin in Blood and Tissue by Liquid Chromatography-Tandem Mass Spectrometry | CoLab [colab.ws]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

The Pharmacological Profile of Nonivamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonivamide, also known as pelargonic acid vanillylamide (PAVA), is a synthetic capsaicinoid and a structural analog of capsaicin, the pungent compound found in chili peppers.[1][2] As an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, this compound has garnered significant interest for its therapeutic potential, particularly as a topical analgesic.[3] Its synthetic nature offers advantages in terms of purity, consistency, and stability over natural capsaicin extracts.[4] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental methodologies used in its evaluation.

Mechanism of Action: The Role of TRPV1

The primary molecular target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in the peripheral terminals of nociceptive sensory neurons.[5]

TRPV1 Receptor Activation

This compound binds to a specific site on the TRPV1 receptor, inducing a conformational change that opens the ion channel.[1] This allows for a rapid influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[1] The influx of positive ions leads to the depolarization of the neuronal membrane, generating action potentials that are transmitted to the central nervous system and perceived as a sensation of heat or burning pain.[1]

Downstream Signaling and Desensitization

The initial activation of TRPV1 by this compound is followed by a period of desensitization, which is central to its analgesic effect.[5] This process involves several key events:

-

Neuropeptide Depletion: Sustained activation of nociceptors leads to the depletion of neuropeptides, such as Substance P and calcitonin gene-related peptide (CGRP), from sensory nerve terminals.[1][6] These neuropeptides are crucial for transmitting pain signals and mediating neurogenic inflammation.

-

Receptor Desensitization: Prolonged exposure to this compound causes the TRPV1 receptor to become less responsive to subsequent stimuli.[3] This is a complex process involving Ca²⁺-dependent dephosphorylation of the receptor by calcineurin and potential receptor internalization.

-

Anti-inflammatory Effects: By depleting neuropeptides and modulating neuronal signaling, this compound can reduce neurogenic inflammation.[1] Some studies also suggest that this compound can inhibit the activation of the MAPK pathway in macrophages, contributing to its anti-inflammatory properties.

Some research also indicates that this compound may exert certain effects, such as stimulating dopamine and serotonin release in specific cell lines, through a TRPV1-independent pathway, suggesting additional mechanisms of action that warrant further investigation.[7]

Diagram: this compound-Induced TRPV1 Signaling Pathway

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its interaction with the TRPV1 receptor. Its potency is often compared to that of capsaicin.

Potency and Efficacy

Studies in animal models have demonstrated that this compound has approximately half the potency of capsaicin in stimulating afferent neurons.[6] This is reflected in measures such as the reflex depressor response following intravenous injection and the number of wiping movements after ocular instillation in rats.[6] Despite its lower potency, this compound is an effective analgesic, particularly in topical formulations for musculoskeletal pain.

Clinical trials have quantified the efficacy of this compound in combination with nicoboxil for acute low back pain. In a phase III, randomized, double-blind, placebo-controlled trial, a nicoboxil/nonivamide ointment demonstrated a statistically significant reduction in pain intensity compared to placebo.[8]

| Parameter | Nicoboxil/Nonivamide (0.4%) | Placebo | p-value | Reference |

| Pain Intensity Reduction (at 8 hours) | 2.410 points | 1.049 points | < 0.0001 | [8] |

| Pain Intensity Reduction (End of Treatment) | 3.540 points | 1.884 points | < 0.0001 | [8] |

Table 1: Efficacy of Nicoboxil/Nonivamide Ointment in Acute Low Back Pain. Pain intensity was measured on a 0- to 10-point numerical rating scale.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound are influenced by its route of administration. As it is primarily used topically, skin permeation is a critical pharmacokinetic parameter.

Absorption and Distribution

-

Topical/Dermal: In vitro studies using Franz diffusion cells with porcine skin have been conducted to evaluate the skin permeation of this compound. These studies show that this compound can penetrate the skin, and formulation characteristics, such as the use of film-forming emulsions, can provide sustained release profiles.[4]

-

Systemic: Following intravenous injection in rats (50 mg/kg), the distribution of this compound was found to be similar to capsaicin, although this compound showed higher concentrations in the brain compared to blood, a reverse of what was observed for capsaicin.[6]

-

Gastrointestinal: In vitro studies using Ussing chambers have shown that this compound exhibits variable permeability across different regions of the rat intestine. For instance, its permeability is significantly greater than capsaicin across the iliac membrane but markedly lower across the colonic membrane.[9]

| Intestinal Region (Rat) | This compound Permeability (x 10⁻⁶ cm/s) | Capsaicin Permeability (x 10⁻⁶ cm/s) | Reference |

| Jejunum | 0.22 | 0.80 | [9] |

| Ileum | 10.12 | 5.34 | [9] |

| Colon | 8.42 | 14.48 | [9] |

Table 2: In Vitro Intestinal Permeability of this compound and Capsaicin in Rats.

Metabolism and Excretion

Limited information is available on the specific metabolism of this compound in humans. However, like other capsaicinoids, it is expected to undergo first-pass metabolism in the liver.[2] The metabolic pathways likely involve the cytochrome P450 (CYP) enzyme system.[10] Studies on related compounds suggest that CYP2E1 is a key enzyme in the metabolism of vanillylamide structures.[10]

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in blood and tissue, which is essential for detailed pharmacokinetic studies.[1]

Therapeutic Applications & Toxicology

Therapeutic Use

The primary therapeutic application of this compound is as a topical analgesic for the relief of musculoskeletal pain, such as back pain, muscle aches, and arthritis.[3][11] It is often formulated in creams and ointments, sometimes in combination with other agents like nicoboxil to enhance local blood flow.[8]

Toxicology and Side Effects

The most common side effects of topical this compound are application site reactions, including:

-

A burning sensation

-

Erythema (redness)

-

Itching

These effects are a direct result of its mechanism of action on TRPV1 receptors in sensory neurons.[12] Systemic toxicity is low with topical application due to limited systemic absorption.

Key Experimental Protocols

The pharmacological profile of this compound has been characterized using a variety of in vitro and in vivo experimental models.

In Vitro Skin Permeation: Franz Diffusion Cell Assay

This assay is used to assess the rate at which a substance permeates through the skin.

-

Membrane Preparation: Porcine ear skin is often used as a surrogate for human skin. The skin is excised, cleaned, and mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor compartment.[13]

-

Procedure: A defined amount of the this compound-containing formulation is applied to the surface of the skin in the donor chamber. The receptor chamber is filled with a receptor solution (e.g., phosphate-buffered saline) maintained at a physiological temperature (typically 32°C).[13]

-

Sampling and Analysis: At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh solution to maintain sink conditions. The concentration of this compound in the samples is quantified using a validated analytical method, such as HPLC or LC-MS/MS.

-

Endpoint: The primary endpoint is the cumulative amount of drug permeated per unit area over time, from which the steady-state flux (Jss) and permeability coefficient (Kp) can be calculated.

Diagram: Experimental Workflow for Topical Analgesic Development

References

- 1. Determination of capsaicin, this compound, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alterlab.co.id [alterlab.co.id]

- 3. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Refubium - Proteomics reveal insights into TRPV1 function [refubium.fu-berlin.de]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 10. The capsaicin test in mice for evaluating tachykinin antagonists in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. karger.com [karger.com]

Nonivamide as a TRPV1 Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonivamide, a synthetic capsaicinoid, serves as a potent and selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This non-selective cation channel is a key integrator of noxious stimuli, including heat, protons, and various chemical irritants. This compound's interaction with TRPV1 elicits a range of physiological responses, from the sensation of heat and pain to subsequent desensitization, making it a valuable tool in pain research and a component in topical analgesics. This technical guide provides an in-depth overview of this compound's mechanism of action, its engagement with the TRPV1 signaling pathway, and detailed experimental protocols for its study. Quantitative data on its potency and efficacy are presented for comparative analysis, and key concepts are visualized through structured diagrams.

Introduction

This compound, also known as pelargonic acid vanillylamide (PAVA), is a synthetic analog of capsaicin, the pungent compound found in chili peppers.[1] Its molecular structure features a vanillyl moiety linked to a saturated nine-carbon acyl chain via an amide bond.[2] This structure allows it to effectively bind to and activate the TRPV1 receptor, which is predominantly expressed in sensory neurons.[1][2] The activation of TRPV1 by this compound leads to a cascade of intracellular events, initiating with cation influx and membrane depolarization, which are interpreted by the central nervous system as a burning sensation.[1]

The sustained activation of TRPV1 by agonists like this compound results in a desensitization of the sensory neurons, rendering them less responsive to subsequent stimuli.[1] This property is harnessed for its analgesic effects in therapeutic applications.[1][3] Furthermore, this compound's interaction with TRPV1 has been implicated in metabolic regulation and anti-inflammatory processes.[1] This guide delves into the technical details of this compound as a TRPV1 agonist, providing a comprehensive resource for professionals in the field.

Mechanism of Action

The primary mechanism of this compound revolves around its direct interaction with the TRPV1 receptor.[1]

-

Binding: this compound binds to a specific pocket within the transmembrane domains of the TRPV1 receptor, a tetrameric ion channel.[2] This binding is facilitated by the vanillyl group and the acyl chain of the this compound molecule.[2]

-

Channel Gating: Upon binding, this compound induces a conformational change in the TRPV1 protein, leading to the opening of its central pore.[1][2]

-

Cation Influx: The open channel allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), down their electrochemical gradients.[1]

-

Depolarization and Action Potential: The influx of positive ions leads to the depolarization of the neuronal membrane. If the depolarization reaches the threshold, it triggers the generation of action potentials that are propagated along the sensory nerve fibers to the spinal cord and brain.[2]

-

Signal Transduction: The incoming Ca²⁺ also acts as a second messenger, activating various intracellular signaling pathways.[4] This can lead to the release of neuropeptides like substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission and neurogenic inflammation.[1]

Desensitization

Prolonged or repeated application of this compound leads to the desensitization of TRPV1-expressing neurons.[1] This is a multifaceted process involving:

-

Receptor Phosphorylation: Activation of protein kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), can phosphorylate the TRPV1 channel, modulating its activity.[5][6]

-

Calcium-Dependent Inactivation: Elevated intracellular Ca²⁺ levels can lead to the inactivation of the TRPV1 channel through calmodulin-dependent pathways.

-

Receptor Downregulation: Chronic exposure can lead to the internalization and degradation of TRPV1 receptors, reducing their density on the cell surface.[1]

-

Neuropeptide Depletion: Repeated stimulation can deplete the stores of substance P and other neuropeptides in sensory nerve terminals.[1][7]

Quantitative Data

The potency and efficacy of this compound as a TRPV1 agonist have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell Type / System | Reference |

| Binding Affinity (Ki) | ≈ 8.0 nM | TRPV1 Receptors | [2] |

| EC₅₀ (Calcium Flux) | 1.4 µM | TRPV1-overexpressing BEAS-2B cells | [8] |

| LC₅₀ (Cytotoxicity) | 1.0 µM | TRPV1-overexpressing BEAS-2B cells | [9] |

| Scoville Heat Units (SHU) | 9,100,000 | Organoleptic Test | [10] |

Note: Potency can vary depending on the experimental system and conditions.

Signaling Pathways

The activation of TRPV1 by this compound initiates a well-defined signaling cascade within sensory neurons.

Caption: this compound-induced TRPV1 signaling pathway.

Experimental Protocols

Calcium Imaging Assay for TRPV1 Activation

This protocol describes a method for measuring changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.[11]

Materials:

-

HEK-293 cells stably expressing human TRPV1 (or other suitable cell line).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fluo-4 AM or Fura-2 AM calcium indicator.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

This compound stock solution (in DMSO or ethanol).

-

Fluorescence plate reader or fluorescence microscope.

Procedure:

-

Cell Plating: Seed TRPV1-expressing cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing: Remove the loading buffer and wash the cells 2-3 times with HBSS to remove extracellular dye.

-

Compound Addition:

-

Prepare serial dilutions of this compound in HBSS.

-

Place the plate in the fluorescence reader/microscope.

-

Establish a baseline fluorescence reading for a few seconds.

-

Add the this compound solutions to the wells.

-

-

Data Acquisition: Record the fluorescence intensity over time. For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the response to the baseline fluorescence (ΔF/F₀).

-

Plot the normalized response against the this compound concentration to generate a dose-response curve and calculate the EC₅₀.

-

Caption: Experimental workflow for a calcium imaging assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through TRPV1 channels upon activation by this compound.

Materials:

-

TRPV1-expressing cells.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Pipette puller and fire-polisher.

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2).

-

This compound solutions for perfusion.

Procedure:

-

Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Recording:

-

Record baseline current.

-

Perfuse the cell with a known concentration of this compound.

-

Record the inward current elicited by TRPV1 activation.

-

Wash out the this compound and allow the current to return to baseline.

-

-

Data Analysis:

-

Measure the peak amplitude of the this compound-evoked current.

-

Construct a current-voltage (I-V) relationship by applying voltage steps in the presence and absence of this compound.

-

Generate a dose-response curve by applying different concentrations of this compound.

-

Structure-Activity Relationship (SAR)

The potency of this compound as a TRPV1 agonist is intrinsically linked to its chemical structure, particularly when compared to capsaicin and other analogs.

-

Vanillyl Group: The 4-hydroxy-3-methoxybenzyl moiety is crucial for binding to the TRPV1 receptor. Modifications to this ring can significantly reduce potency.[8][12]

-

Amide Linker: The amide bond is an important hydrogen bonding feature for receptor interaction.

-

Acyl Chain: The length and saturation of the fatty acid chain influence the compound's lipophilicity and its interaction with the receptor and cell membrane.[2] The nine-carbon chain of this compound provides a good balance of potency and bioavailability.[2] In contrast, capsaicin has an unsaturated acyl chain.

Caption: Structure-activity relationship of this compound.

Conclusion

This compound is a well-characterized and potent agonist of the TRPV1 receptor. Its mechanism of action, involving direct channel activation and subsequent neuronal desensitization, makes it an invaluable pharmacological tool and the basis for therapeutic applications. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working with this compound and the TRPV1 channel. Understanding the nuances of its interaction with TRPV1 is crucial for advancing research in pain, inflammation, and metabolic disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. sxrebecca.com [sxrebecca.com]

- 3. sxrebecca.com [sxrebecca.com]

- 4. TRPV1 Activation in Primary Cortical Neurons Induces Calcium-Dependent Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPV1 Receptors and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Scoville scale - Wikipedia [en.wikipedia.org]

- 11. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship of capsaicin analogs and transient receptor potential vanilloid 1-mediated human lung epithelial cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Sensation: A Technical Guide to the History and Discovery of Synthetic Capsaicinoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capsaicin, the pungent principle in chili peppers, has a rich history not only as a culinary spice but also as a pharmacological agent.[1][2] Its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel has made it a cornerstone for pain research.[3][4] However, the therapeutic utility of natural capsaicin is often hampered by its intense pungency and unfavorable side effects.[2] This has driven extensive research into the development of synthetic capsaicinoids, aiming to create analogs with improved therapeutic profiles, reduced pungency, and enhanced stability.[3][4] This technical guide provides an in-depth exploration of the history, discovery, and synthesis of key synthetic capsaicinoids. It details the experimental protocols for their creation, presents quantitative data on their activity, and illustrates the core signaling pathways they modulate.

A Historical Overview: From Natural Pungency to Synthetic Analgesia

The journey of capsaicinoids began with the isolation of impure capsaicin in 1816 by Christian Friedrich Bucholz.[5] The correct molecular structure of capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) was later elucidated in 1919.[1] The biosynthetic pathway in Capsicum plants, with phenylalanine and valine identified as key precursors, was outlined in the 1960s.[6]

The discovery of the specific receptor for capsaicinoids in 1997, named vanilloid receptor 1 (VR1) and now known as TRPV1, was a watershed moment.[7][8] This discovery clarified that TRPV1 acts as a molecular integrator for various pain-producing stimuli, including heat and capsaicin.[3][4] The realization that prolonged activation of TRPV1 leads to desensitization of sensory neurons presented a clear pathway for developing novel analgesics.[7] This spurred the rational design and synthesis of capsaicin analogs to harness this therapeutic potential while minimizing the characteristic burning sensation.[2][4] Researchers began systematically modifying the three key structural regions of the capsaicin molecule—the aromatic A-region, the amide B-region, and the hydrophobic C-region—to study structure-activity relationships and develop compounds with superior pharmacological properties.[9][10][11]

Key Synthetic Capsaicinoids: Structure and Synthesis

The quest for improved capsaicin-like molecules has led to the creation of numerous synthetic capsaicinoids. Among the most significant are Nonivamide and Olvanil, which retain bioactivity with altered properties.

This compound (Pelargonic Acid Vanillylamide, PAVA)

This compound is a synthetic analog of capsaicin that exhibits similar bioactivity but possesses greater chemical stability.[3] It is widely used as a reference substance in research, as a food additive, and in non-lethal crowd-control agents (pepper spray).[3] Its synthesis is typically more straightforward and cost-effective than extracting natural capsaicinoids.

The standard synthesis of this compound involves a two-step process: the formation of nonanoyl chloride from nonanoic acid, followed by its condensation with vanillylamine.[12]

Step 1: Synthesis of Nonanoyl Chloride

-

To a 100mL flask equipped with a magnetic stirrer and reflux condenser, add 6.4g (40 mmol) of nonanoic acid.[12]

-

Slowly add 4.8g (40 mmol) of thionyl chloride dropwise at room temperature over approximately 30 minutes.[12]

-

After the addition is complete, stir the mixture for 15 minutes.[12]

-

Heat the mixture and allow it to reflux for 1.5 hours.[12]

-

Remove the solvent under reduced pressure to obtain nonanoyl chloride as a colorless liquid (yield ~98.5%).[12]

Step 2: Synthesis and Purification of this compound

-

In a 100mL flask with mechanical stirring, add 3.0g (16 mmol) of vanillylamine hydrochloride and 1.3g (33 mmol) of sodium hydroxide.[12]

-

Add 30mL of deionized water and 22mL of chloroform to the flask.[12]

-

At room temperature, add a solution of 2.8g (16 mmol) of nonanoyl chloride in 8mL of chloroform dropwise over 20 minutes.[12]

-

Continue the reaction with stirring for 2 hours.[12]

-

Separate the layers and extract the aqueous layer twice with 8mL of chloroform.[12]

-

Combine the organic layers and evaporate the solvent under reduced pressure at 40°C.[12]

-

Dissolve the resulting brown oil in 30mL of 2.0% sodium hydroxide solution and adjust the pH to 9.0 with 4.0% sulfuric acid solution.[12]

-

Cool the mixture overnight in a refrigerator, then filter and vacuum-dry the product to yield this compound as a white solid (yield ~87.2%).[12]

A more recent, environmentally friendly approach involves a semicontinuous flow synthesis, which is safer, faster, and more atom-efficient.[13][14]

Olvanil (N-Oleoyl-vanillylamine)

Olvanil is a non-pungent synthetic capsaicinoid designed to activate the TRPV1 receptor without the associated burning sensation.[15][16] This makes it a particularly attractive candidate for therapeutic applications.[17] Its synthesis traditionally involves the amidation of oleic acid with vanillylamine.

This protocol describes a general chemical synthesis for N-acyl amides, adaptable for Olvanil.

-

Prepare the acyl chloride by reacting oleic acid with oxalyl chloride (5 equivalents) in dichloromethane (CH2Cl2) at room temperature for 3 hours.[18]

-

In a separate flask, create a suspension of vanillylamine hydrochloride (or a similar amine like histamine dihydrochloride, 2.0 mmol) and triethylamine (Et3N, 8 mmol) in N,N-dimethylformamide (DMF, 5 mL), cooled in an ice bath.[18]

-

Add a solution of the oleoyl chloride (1.0 mmol) in DMF (2 mL) dropwise to the cooled suspension.[18]

-

Stir the reaction mixture for 5 hours at room temperature.[18]

-

Quench the reaction by adding ice water to the mixture.[18]

-

Extract the product with chloroform (CHCl3).[18]

-

Dry the organic layer over sodium sulfate (Na2SO4) and evaporate the solvent under reduced pressure.[18]

-

Purify the residue using silica gel column chromatography to yield Olvanil.[18]

Recent innovations include a greener, biocatalytic two-step procedure using lipase for the amidation step, starting from renewable materials like lignin-derived vanillin and soapstock-derived oleic acid.[15][16]

Quantitative Comparison of Capsaicinoids

The potency and pungency of capsaicinoids are critical parameters for their pharmacological application. These are often measured by their binding affinity (Ki), functional activity (EC50) at the TRPV1 receptor, and their Scoville Heat Unit (SHU) rating.

Table 1: Potency of Select Natural and Synthetic Capsaicinoids

| Compound | Type | Target | Binding Affinity (Ki) | Functional Activity (EC50) | Notes |

| Capsaicin | Natural | rTRPV1 | - | ~450 nM[19] | The prototypical TRPV1 agonist. |

| Resiniferatoxin (RTX) | Natural | rTRPV1 | 0.043 nM[20][21] | 0.27 nM[20][21] | An ultrapotent agonist, 1000-10,000 times more potent than capsaicin.[21] |

| 5'-Iodo-resiniferatoxin | Synthetic | rTRPV1 | 0.61 nM[21] | Antagonist (Ki = 12.2 nM)[21] | Halogenation can shift activity from agonism to antagonism.[21] |

| Olvanil | Synthetic | TRPV1 | - | - | A non-pungent TRPV1 agonist.[15][16] |

rTRPV1: rat Transient Receptor Potential Vanilloid 1

Table 2: Pungency of Common Capsaicinoids

| Capsaicinoid | Abbreviation | Typical Relative Amount | Scoville Heat Units (SHU) | Relative Pungency (%) |

| Capsaicin | C | 69% | 16,000,000 | 100 |

| Dihydrocapsaicin | DHC | 22% | 16,000,000 | ~75-100 |

| This compound | PAVA | Synthetic | 9,200,000 | ~100 |

| Nordihydrocapsaicin | n-DHC | 7% | 9,100,000 | ~20-50 |

| Homodihydrocapsaicin | h-DHC | 1% | 8,600,000 | ~20-50 |

| Homocapsaicin | h-C | 1% | 8,600,000 | ~20-50 |

(Data sourced from references[6][22])

Mechanism of Action: The TRPV1 Signaling Pathway

Synthetic capsaicinoids, like their natural counterparts, exert their effects primarily through the activation of the TRPV1 ion channel, which is predominantly expressed on small-fiber nociceptive neurons.[3][4]

The binding of a capsaicinoid agonist to an intracellular site on the TRPV1 receptor induces a conformational change, opening the non-selective cation channel.[8][23][24] This allows an influx of calcium (Ca²⁺) and sodium (Na⁺) ions, leading to depolarization of the neuron and the generation of an action potential, which is transmitted to the central nervous system and perceived as a hot, burning sensation.[8]

Crucially for its therapeutic effect, prolonged exposure to a TRPV1 agonist leads to a state of desensitization. This involves both Ca²⁺-dependent feedback mechanisms and phosphorylation of the channel by kinases like Protein Kinase C (PKC), which can reduce the channel's response to subsequent stimuli.[19][24] This sustained desensitization effectively defunctionalizes the sensory neuron, providing long-lasting analgesia.[7]

Visualizations: Pathways and Processes

Diagrams of Synthetic Workflows

Caption: Chemical synthesis workflow for this compound (PAVA).

Caption: General chemical synthesis workflow for Olvanil.

TRPV1 Signaling Pathway

Caption: Simplified TRPV1 receptor activation and signaling pathway.

Structure-Activity Relationship (SAR) Logic

Caption: Logical map of capsaicinoid structure-activity relationships.

Conclusion and Future Directions

The study of synthetic capsaicinoids represents a remarkable journey from understanding a natural irritant to designing targeted therapeutic agents. By modifying the core capsaicin structure, scientists have developed compounds like this compound and Olvanil that offer advantages in stability and tolerability.[3][15] The ongoing exploration of complex analogs, such as those derived from resiniferatoxin, continues to push the boundaries of potency and selectivity.[20][21] Future research will likely focus on developing even more sophisticated analogs with tailored pharmacokinetic properties and leveraging novel synthesis techniques, including biocatalysis and flow chemistry, to produce these valuable compounds more efficiently and sustainably.[13][15][25] These efforts promise to expand the clinical applications of TRPV1 modulators for treating a wide range of sensory nerve fiber disorders, from chronic pain to inflammatory conditions.[4][7]

References

- 1. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Natural and Synthetic Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pepperscale.com [pepperscale.com]

- 6. Capsaicin - Wikipedia [en.wikipedia.org]

- 7. Clinical applications of capsaicinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Natural and Synthetic Capsaicin Analogues: A Comprehensive Review of Biological Effects and Synthetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Page loading... [guidechem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Biocatalytic synthesis of the non-pungent capsaicinoid olvanil from agri-food waste [iris.cnr.it]

- 17. biosynth.com [biosynth.com]

- 18. OLVANIL synthesis - chemicalbook [chemicalbook.com]

- 19. Extracellular Cations Sensitize and Gate Capsaicin Receptor TRPV1 Modulating Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Receptor Activity and Conformational Analysis of 5’-Halogenated Resiniferatoxin Analogues as TRPV1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The carbonate analogues of 5′-halogenated resiniferatoxin as TRPV1 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 22. shabaopenwu.com [shabaopenwu.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. A comprehensive review of capsaicin: Biosynthesis, industrial productions, processing to applications, and clinical uses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Nonivamide in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of nonivamide, a synthetic capsaicinoid, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering clear data, detailed experimental protocols, and visual representations of key processes.

Core Topic: this compound Solubility

This compound, also known as pelargonic acid vanillylamide (PAVA), is a pungent compound used in various applications, from pharmaceuticals to pepper sprays. Its efficacy in many formulations is highly dependent on its solubility in appropriate solvents. Understanding its solubility characteristics in DMSO and ethanol is crucial for accurate solution preparation, formulation development, and in-vitro/in-vivo studies.

Quantitative Solubility Data

The solubility of this compound in DMSO and ethanol has been reported across various sources. The following table summarizes the available quantitative data for easy comparison. It is important to note that variations in experimental conditions (e.g., temperature, purity of this compound and solvents, measurement technique) can lead to different reported solubility values.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| DMSO | 100 mg/mL[1][2] | 340.83 mM[1] | Ultrasonic assistance may be needed[1][2]. |

| 50 mg/mL[3] | 170.42 mM[3] | Sonication is recommended[3]. | |

| 13 mg/mL[4] | 44.31 mM | - | |

| Ethanol | 31 mg/mL[4] | 105.66 mM | - |

| 559.04 g/L (at 20°C)[5] | 1905.38 mM | - | |

| Soluble[6][7][8] | - | Qualitative assessment. |

Note: The molar concentration was calculated using the molecular weight of this compound (293.4 g/mol ).

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[9]

Principle of the Shake-Flask Method

This method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached.[9][10] At equilibrium, the solution is saturated with the solute, and any excess solid remains undissolved. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

Detailed Methodology

-

Preparation:

-

Ensure both the this compound and the solvents (DMSO, ethanol) are of high purity.[10]

-

Prepare a series of vials or flasks for each solvent.

-

-

Addition of Solute and Solvent:

-

Accurately weigh an excess amount of this compound and add it to each vial. The amount should be sufficient to ensure a saturated solution with undissolved solid present at the end of the experiment.[9]

-

Add a precise volume of the respective solvent (DMSO or ethanol) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) to mimic physiological conditions.[10]

-

Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[10] The time required for equilibration can vary depending on the compound and solvent system.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by careful decantation or by filtration through a suitable membrane filter that does not adsorb the solute.

-

-

Analysis:

-

Analyze the concentration of this compound in the clear supernatant. Common analytical techniques include:

-

Prepare a calibration curve with known concentrations of this compound in the same solvent to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical shake-flask solubility determination experiment.

References

- 1. This compound | CAS:2444-46-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. scent.vn [scent.vn]

- 6. This compound | C17H27NO3 | CID 2998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Capsaicin & this compound | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]

- 8. corquimia.com [corquimia.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. lifechemicals.com [lifechemicals.com]

A Comparative Technical Analysis of Nonivamide and Capsaicin: Structure, Pharmacology, and Experimental Considerations

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Capsaicin, the pungent principle in chili peppers, and its synthetic analog, nonivamide, are both potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of pain and heat sensation. While they share a common mechanism of action and vanillylamide core, their subtle structural distinctions lead to significant differences in physical properties, biological potency, and synthetic accessibility. This technical guide provides a detailed comparison of this compound and capsaicin, focusing on their structural disparities, physicochemical properties, pharmacological profiles, and relevant experimental methodologies. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Structural and Physicochemical Differences

The fundamental distinction between capsaicin and this compound lies in the structure of their fatty acid acyl chains. Capsaicin possesses a branched and unsaturated C9 aliphatic tail (8-methyl-6-nonenoyl), whereas this compound features a saturated, straight-chain C9 tail (n-nonanoyl).[1][2][3] This seemingly minor alteration has a cascading effect on their molecular properties.

This compound, also known as pelargonic acid vanillylamide (PAVA), is chemically named N-[(4-Hydroxy-3-methoxyphenyl)methyl]nonanamide.[2] In contrast, natural capsaicin is trans-8-methyl-N-vanillyl-6-nonenamide.[4]

Data Presentation: Physicochemical Properties

The structural differences directly influence the physicochemical characteristics of each molecule, as summarized below.

| Property | This compound (PAVA) | Capsaicin |

| Molecular Formula | C₁₇H₂₇NO₃[5][6] | C₁₈H₂₇NO₃[5][6][7] |

| Molecular Weight | 293.40 g/mol [5][6] | 305.41 g/mol [6][7] |

| Melting Point | 54 - 58 °C[5] | 62 - 65 °C[6][7] |

| Pungency (SHU) | ~9,200,000[2] | ~16,000,000 |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, ethers[6][7] | Insoluble in water; Soluble in methanol, ethanol, ethers[6][7] |

| Stability | More heat-stable than capsaicin[2][7] | Less heat-stable |

| Source | Primarily synthetic; also found in chili peppers[2][8] | Primarily extracted from Capsicum species[5] |

Synthesis and Production Considerations

Capsaicin is most commonly obtained through solvent extraction from the fruits of Capsicum plants.[9] While chemical synthesis is possible, it is often complex, resulting in low yields and high costs, which can limit its widespread use in pharmaceutical applications where high purity is required.[5]

This compound is predominantly manufactured via chemical synthesis. A prevalent method involves the condensation reaction between vanillylamine (or its hydrochloride salt) and nonanoyl chloride.[10] This synthetic route is significantly more cost-effective, with production costs estimated to be less than one-tenth of that for natural capsaicin, making this compound a viable alternative in various commercial and pharmaceutical formulations.[5][10] More recently, flow synthesis methodologies have been developed to improve the safety, efficiency, and environmental footprint of this compound production.[11]

Mechanism of Action and Comparative Pharmacology

Both this compound and capsaicin exert their physiological effects by acting as agonists on the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][5][12]

The binding of either ligand to an intracellular site on the TRPV1 channel induces a conformational change that opens the channel pore.[12][13] This allows for an influx of cations, primarily Ca²⁺ and Na⁺, leading to depolarization of the neuron. The resulting action potentials are transmitted to the central nervous system and interpreted as a sensation of intense heat or burning pain.[12] Prolonged activation of TRPV1 by these agonists leads to receptor desensitization, depletion of neuropeptides such as substance P, and a reduction in the neuron's ability to transmit pain signals, which forms the basis of their analgesic properties.[12][14]

Potency and Efficacy

While sharing a mechanism, their potency differs. In vivo studies in rats, utilizing methods such as the reflex depressor response and the eye-wiping test, have consistently shown that the potency of this compound is approximately half that of capsaicin.[14][15] This aligns with its lower Scoville Heat Unit (SHU) rating. Capsaicin also appears to cause a greater depletion of substance P and somatostatin in sensory neurons than this compound.[14]

Interestingly, a study using voltage-clamp recordings on cells transfected with human TRPV1 found no significant differences in the concentration-response curves or activation kinetics between the two compounds.[8] This suggests that at the receptor level, their pharmacological profiles are nearly identical. The observed in vivo potency differences may therefore arise from variations in their physicochemical properties, such as membrane permeability, pharmacokinetics, or metabolism, rather than a differential affinity for the TRPV1 receptor itself.[8]

Key Experimental Protocols

The comparison of capsaicinoid activity relies on standardized and reproducible experimental models, both in vivo and in vitro.

Protocol 4.1: In Vivo Potency Assessment (Rat Eye Irritation Model)